molecular formula C9H9NO4 B7841245 2,6-Dimethylpyridine-3,4-dicarboxylic acid CAS No. 13602-84-1

2,6-Dimethylpyridine-3,4-dicarboxylic acid

Cat. No.: B7841245
CAS No.: 13602-84-1
M. Wt: 195.17 g/mol
InChI Key: LLSUEYTYYZRPGC-UHFFFAOYSA-N
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Description

2,6-Dimethylpyridine-3,4-dicarboxylic acid is an organic compound belonging to the pyridine family It is characterized by the presence of two methyl groups at the 2 and 6 positions and two carboxylic acid groups at the 3 and 4 positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylpyridine-3,4-dicarboxylic acid typically involves the oxidation of 2,6-dimethylpyridine derivatives. One common method includes the use of oxidizing agents such as methanesulfonic acid, sodium nitrite, and wet silicon dioxide. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylpyridine-3,4-dicarboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the carboxylic acid groups to alcohols or other functional groups.

    Substitution: The methyl groups and carboxylic acid groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like methanesulfonic acid and sodium nitrite, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, alcohols, and other functionalized compounds. These products can have significant applications in different fields.

Scientific Research Applications

2,6-Dimethylpyridine-3,4-dicarboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Dimethylpyridine-3,4-dicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions. These interactions can affect enzyme activity, molecular recognition, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethylpyridine-3,4-dicarboxylic acid is unique due to the specific positioning of its functional groups, which allows for distinct reactivity and applications compared to its analogs. The presence of both methyl and carboxylic acid groups provides a versatile platform for chemical modifications and interactions.

Properties

IUPAC Name

2,6-dimethylpyridine-3,4-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-4-3-6(8(11)12)7(9(13)14)5(2)10-4/h3H,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSUEYTYYZRPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)C)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801266415
Record name 2,6-Dimethyl-3,4-pyridinedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801266415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13602-84-1
Record name 2,6-Dimethyl-3,4-pyridinedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13602-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl-3,4-pyridinedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801266415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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